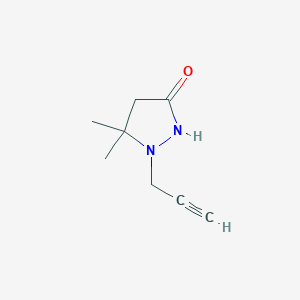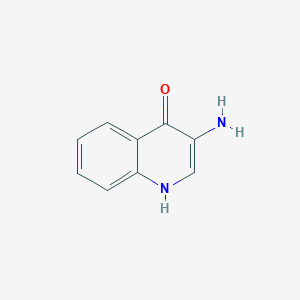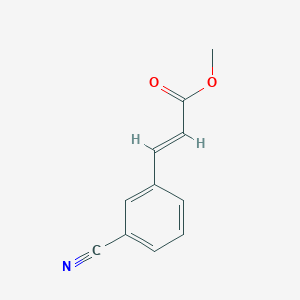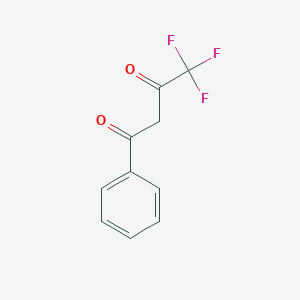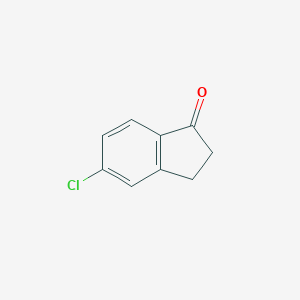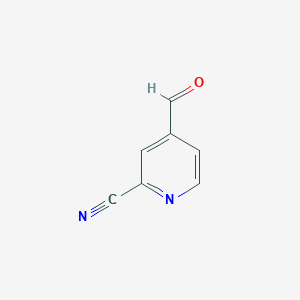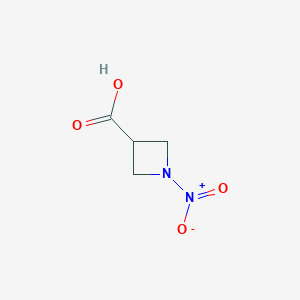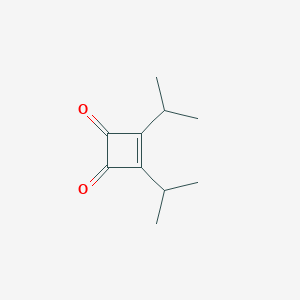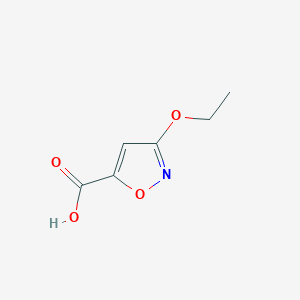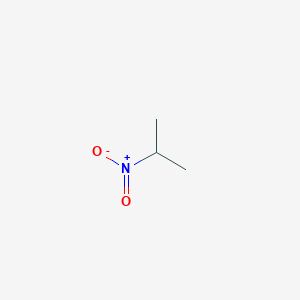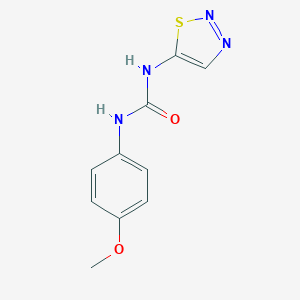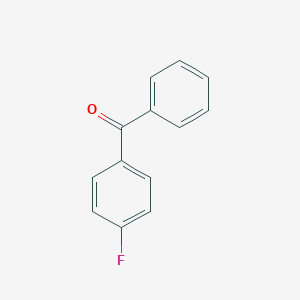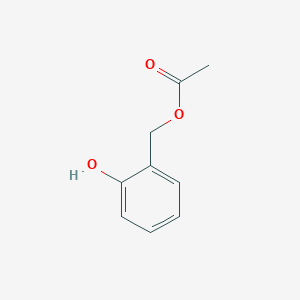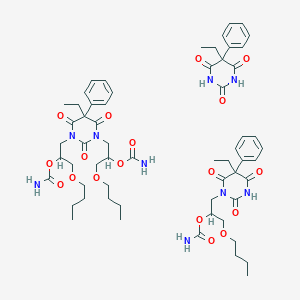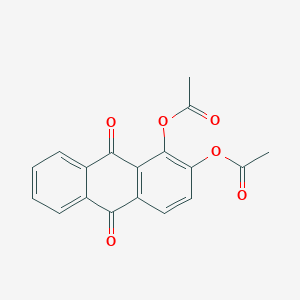
(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate, also known as acetylated anthraquinone, is a derivative of anthraquinone. It has been widely used in scientific research because of its unique chemical properties and biological activities.
Mécanisme D'action
The mechanism of action of (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate is not fully understood. However, it is believed that it exerts its biological activities through the inhibition of enzymes or the disruption of cellular membranes.
Effets Biochimiques Et Physiologiques
Studies have shown that (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate has biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to affect cellular signaling pathways and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate in lab experiments is its unique chemical properties, which make it a versatile tool for studying biological systems. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
There are many future directions for the study of (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate. One direction is the development of new synthetic methods for producing the compound. Another direction is the investigation of its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Additionally, further studies are needed to understand its mechanism of action and its effects on cellular signaling pathways and gene expression.
Méthodes De Synthèse
The synthesis of (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate involves the acetylation of anthraquinone. The reaction is carried out with acetic anhydride and a catalyst, such as sulfuric acid or phosphoric acid. The product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate has been used in various scientific research applications. It has been studied for its anticancer, antiviral, and antibacterial activities. It has also been used as a fluorescent probe for biological imaging and as a catalyst in organic synthesis.
Propriétés
Numéro CAS |
1629-51-2 |
|---|---|
Nom du produit |
(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate |
Formule moléculaire |
C18H12O6 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
(1-acetyloxy-9,10-dioxoanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-14-8-7-13-15(18(14)24-10(2)20)17(22)12-6-4-3-5-11(12)16(13)21/h3-8H,1-2H3 |
Clé InChI |
JERBUBCQUQOHIC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)C |
SMILES canonique |
CC(=O)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)C |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



